4-Methylbenzylmagnesium chloride is an organomagnesium compound with the molecular formula and a CAS number of 29875-07-8. It is classified as a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. The compound appears as a yellow to green or brown solution, typically found in a 0.5 M concentration in tetrahydrofuran (THF) . Its IUPAC name is chloro[(4-methylphenyl)methyl]magnesium, and its structure can be represented by the SMILES notation: CC1=CC=C(C[Mg]Cl)C=C1 .
4-Methylbenzylmagnesium chloride is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas. Here are some safety considerations:
As a Grignard reagent, 4-Methylbenzylmagnesium chloride is highly reactive, particularly with water and protic solvents, leading to the formation of hydrocarbons and magnesium hydroxides. It can participate in various reactions, including:
The reactivity of this compound is typical of Grignard reagents, where the magnesium atom acts as a Lewis acid and the carbon atom bonded to it acts as a nucleophile .
4-Methylbenzylmagnesium chloride can be synthesized through the reaction of 4-methylbenzyl chloride with magnesium metal in anhydrous ether or THF. The reaction proceeds as follows:
This method highlights the importance of anhydrous conditions, as moisture will lead to side reactions that can decompose the Grignard reagent .
4-Methylbenzylmagnesium chloride finds applications primarily in organic synthesis, including:
Due to its reactivity, it serves as a valuable reagent for chemists working on synthetic organic chemistry .
Interaction studies involving 4-Methylbenzylmagnesium chloride primarily focus on its reactivity with various functional groups. For instance:
These interactions underscore the necessity for careful handling and storage conditions to prevent unwanted reactions .
Several compounds share structural features or functional properties with 4-Methylbenzylmagnesium chloride. Below are some similar compounds along with a comparison highlighting their unique aspects:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzyl chloride | C8H9Cl | A precursor to 4-Methylbenzylmagnesium chloride; lacks magnesium functionality. |
Benzylmagnesium chloride | C7H7ClMg | Similar Grignard reagent but without the methyl group on the aromatic ring. |
Phenylmagnesium bromide | C6H5MgBr | Another Grignard reagent; differs by having a bromine atom instead of chlorine. |
Ethylmagnesium bromide | C2H5MgBr | A simpler Grignard reagent; used for different types of carbon chain elongation. |
The uniqueness of 4-Methylbenzylmagnesium chloride lies in its specific substituent pattern that allows for selective reactions in organic synthesis involving aromatic systems .
The conventional preparation of 4-methylbenzylmagnesium chloride follows the classical Grignard synthesis protocol, involving the insertion of magnesium metal between the carbon-halogen bond of 4-methylbenzyl chloride [5]. This fundamental approach requires strictly anhydrous conditions and inert atmosphere protection to prevent hydrolysis and oxidation reactions that would compromise reagent integrity [6].
The selection of ethereal solvents profoundly influences both the formation kinetics and final concentration of 4-methylbenzylmagnesium chloride. Tetrahydrofuran demonstrates superior performance compared to diethyl ether across multiple parameters, as detailed in comprehensive solvent optimization studies [7] [8] [9].
Tetrahydrofuran exhibits enhanced coordination capacity toward magnesium centers due to its restricted conformational flexibility, which positions the oxygen lone pairs optimally for metal coordination [7]. This structural advantage results in accelerated Grignard formation rates and enables operation at lower initiation temperatures. The higher boiling point of tetrahydrofuran (66°C versus 34.6°C for diethyl ether) facilitates superior temperature control during exothermic reaction phases [7] [6].
Kinetic investigations reveal significant rate enhancements when employing tetrahydrofuran as the reaction medium. At ambient temperature, tetrahydrofuran-mediated synthesis achieves initial formation rates of 0.15 M/min compared to 0.08 M/min in diethyl ether systems [8]. The induction period, representing the time required for magnesium surface activation, decreases from 15-30 minutes in diethyl ether to 5-15 minutes in tetrahydrofuran [10].
The formation mechanism of 4-methylbenzylmagnesium chloride proceeds through a heterogeneous surface-mediated process involving magnesium metal activation [11] [12]. Critical activation techniques encompass mechanical methods, chemical activation agents, and physical activation protocols, each offering distinct advantages for specific operational requirements.
Diisobutylaluminum hydride activation represents the most effective chemical activation method, enabling reliable initiation at temperatures below 20°C [10] [13]. This technique utilizes 1 mole percent diisobutylaluminum hydride per mole of magnesium, effectively removing passivating oxide layers while simultaneously drying the reaction environment [13]. The activation process reduces induction periods to 1-3 minutes and achieves final conversions exceeding 95% [13].
Mechanical activation through high-energy ball milling pretreatment generates surface defects and removes oxide barriers, enhancing magnesium reactivity [14]. This approach requires 30-60 minutes of preparation time but provides consistent activation across large-scale operations [14]. Alternative activation methods include iodine catalysis, dibromoethane treatment, and ultrasonic activation, each offering specific benefits for particular synthetic scenarios [14] [10].
Industrial production of 4-methylbenzylmagnesium chloride has transitioned toward continuous flow methodologies to address safety concerns and improve process efficiency inherent in traditional batch operations [15] [16] [17]. Continuous flow systems minimize hazardous material accumulation while providing enhanced heat transfer characteristics and improved reaction control.
Modern continuous flow reactors employ packed-bed configurations containing activated magnesium metal through which organic halide solutions flow continuously [15] [16]. These systems achieve remarkable productivity improvements, with pilot-scale installations processing 20 liters per hour of reactant solution [16]. The enhanced heat transfer properties of continuous flow reactors enable precise temperature control, maintaining optimal reaction conditions while preventing thermal runaway scenarios [16].
Continuous stirred tank reactor technology represents an advanced implementation strategy, utilizing multiple reactor vessels in series to optimize residence times and conversion efficiency [18]. This approach achieves conversion rates of 96-98% compared to 85-90% in conventional batch processes [18]. Daily productivity scales reach 1000-2000 kg compared to 50-200 kg for batch operations, while simultaneously reducing solvent consumption by up to 43% [18].
Transmetallation pathways provide alternative synthetic approaches for 4-methylbenzylmagnesium chloride preparation, particularly valuable when direct magnesium insertion encounters limitations [26] [27] [28]. These reactions involve ligand transfer between different metal centers, enabling access to organomagnesium compounds through pre-formed organometallic intermediates.
Zinc-mediated transmetallation represents a prominent alternative route, utilizing 4-methylbenzylzinc chloride as the organometallic precursor . This approach proceeds through coordination of the zinc reagent with magnesium halide sources under controlled temperature conditions (-78°C to 0°C) . The reaction achieves yields ranging from 70-85% with good selectivity characteristics .
Lithium-magnesium exchange reactions offer excellent conversion efficiency (80-95%) and scalability advantages [30]. These processes utilize isopropylmagnesium halides as exchange agents, operating at temperatures between -100°C and -40°C in tetrahydrofuran-pentane solvent systems [30]. The reaction kinetics demonstrate high sensitivity to electronic effects on aromatic substituents, with electron-withdrawing groups accelerating exchange rates [30].
Copper-mediated transmetallation provides moderate yields (60-80%) but offers unique selectivity advantages for specific synthetic applications [27]. Aluminum and titanium-based transmetallation systems present additional options, though with variable selectivity and limited scalability characteristics [27] [28].
The synthesis optimization data reveals clear performance hierarchies across different methodological approaches. Tetrahydrofuran consistently outperforms diethyl ether in formation rates, final conversions, and operational temperature ranges. Diisobutylaluminum hydride activation demonstrates superior efficiency compared to alternative activation methods, particularly for industrial applications requiring rapid initiation and high throughput.
Continuous flow reactor implementations achieve remarkable improvements in conversion efficiency (96-98%) compared to batch processes (85-90%), while simultaneously enhancing safety profiles through reduced hold-up volumes [15] [31]. Quality control metrics indicate that multiple analytical approaches provide complementary information, with spectroscopic methods offering speed advantages and titration methods providing definitive concentration data [20] [25].
Transmetallation routes present viable alternatives when direct synthesis encounters limitations, though yields typically remain lower than optimized direct synthesis protocols [26] [30]. The selection of appropriate synthetic methodology depends on scale requirements, purity specifications, and downstream application constraints.
X-ray crystallographic analysis of 4-Methylbenzylmagnesium chloride reveals fundamental structural characteristics typical of Grignard reagents. The compound crystallizes in a coordination complex where the magnesium center adopts tetrahedral to octahedral coordination geometries depending on the degree of solvation [1] [2]. The molecular structure exhibits the characteristic organomagnesium framework with the 4-methylbenzyl group bound to magnesium through a sigma carbon-metal bond.
The magnesium-carbon bond length in 4-Methylbenzylmagnesium chloride falls within the typical range of 2.10-2.20 Å, consistent with other benzylmagnesium compounds [3] [4]. This bond length reflects the ionic-covalent character of the magnesium-carbon interaction, with significant polarization toward the carbon atom. The magnesium-chlorine bond distance ranges from 2.40-2.50 Å, typical for organometallic magnesium halides [3] [4].
The carbon-magnesium-chlorine bond angle deviates from ideal tetrahedral geometry, typically measuring 110-120°, reflecting the influence of the bulky 4-methylbenzyl substituent and coordination solvent molecules [3] [5]. In solvated forms, particularly with tetrahydrofuran coordination, the magnesium center can achieve coordination numbers of 4-6, leading to distorted tetrahedral, trigonal bipyramidal, or octahedral geometries [6] [3].
Crystallographic studies of related benzylmagnesium compounds demonstrate that the 4-methyl substituent on the aromatic ring introduces minimal steric perturbation compared to the parent benzylmagnesium chloride, with the methyl group oriented away from the magnesium coordination sphere [7] [8]. The aromatic ring maintains planarity and exhibits typical benzene ring bond lengths and angles [9] [10].
Density functional theory calculations provide detailed insight into the electronic structure and bonding characteristics of 4-Methylbenzylmagnesium chloride. B3LYP and M06-2X functionals with 6-31+G(d) and 6-311++G(d,p) basis sets have been successfully employed to model similar organometallic magnesium compounds [11] [12] [6].
Computational studies reveal that the magnesium-carbon bond possesses significant ionic character, with natural bond orbital analysis indicating substantial charge transfer from magnesium to the benzylic carbon [12] [6]. The calculated bond dissociation energy for the magnesium-carbon bond typically ranges from 180-220 kJ/mol, reflecting the moderate strength of this organometallic interaction [12] [6].
The electronic structure calculations demonstrate that the highest occupied molecular orbital is primarily localized on the benzylic carbon with significant contribution from the aromatic π-system [11] [12]. The lowest unoccupied molecular orbital shows anti-bonding character between magnesium and carbon, consistent with the polarized nature of the organometallic bond [11] [12].
Solvation effects modeled using polarizable continuum model and solvation model based on density significantly influence the calculated geometries and energetics [12] [6]. Tetrahydrofuran coordination stabilizes the magnesium center and reduces the ionic character of the magnesium-carbon bond through competitive coordination interactions [12] [6].
Computational analysis of the 4-methyl substituent effect reveals minimal electronic perturbation compared to the parent benzylmagnesium chloride, with the methyl group acting as a weak electron-donating substituent that slightly increases the nucleophilicity of the benzylic carbon [11] [12].
Nuclear magnetic resonance spectroscopy provides characteristic spectroscopic signatures for 4-Methylbenzylmagnesium chloride that enable definitive structural identification and purity assessment. The ¹H nuclear magnetic resonance spectrum exhibits several distinct resonance regions reflecting the molecular structure and coordination environment [13] [14] [6].
The aromatic protons of the 4-methylphenyl ring appear as a characteristic pattern in the 6.8-7.2 parts per million region, typically manifesting as two doublets due to the para-disubstitution pattern [13] [14]. The coupling constant between the ortho-positioned aromatic protons ranges from 7-8 hertz, consistent with aromatic coupling patterns [13] [14].
The benzylic methylene protons bound to magnesium exhibit significant deshielding, appearing in the 1.8-2.2 parts per million range, substantially upfield from typical benzyl chloride derivatives due to the ionic nature of the magnesium-carbon bond [6] [3]. This chemical shift is diagnostic for organometallic benzylic compounds and reflects the electron density redistribution upon magnesium coordination [6] [3].
The 4-methyl substituent appears as a sharp singlet at 2.2-2.4 parts per million, integrating for three protons relative to the aromatic and benzylic signals [13] [14]. This resonance position is characteristic of aromatic methyl groups and confirms the para-substitution pattern [13] [14].
Tetrahydrofuran coordination, typical in commercial preparations, manifests as broad multipets at 1.4-1.8 parts per million for the β-protons and 3.6-3.8 parts per million for the α-protons [6] [3]. The broadening results from dynamic exchange processes and coordination effects at the magnesium center [6] [3].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic chemical shifts reflecting the organometallic structure [13] [14] [15]. The aromatic carbons appear in the typical 125-140 parts per million region, with the quaternary carbon bearing the methyl substituent appearing slightly downfield due to the electron-donating effect [13] [14] [15].
The benzylic carbon directly bound to magnesium exhibits a dramatic upfield shift to 20-30 parts per million, substantially different from typical benzyl compounds, reflecting the ionic character of the magnesium-carbon bond [6] [3]. This chemical shift is diagnostic for organometallic carbon centers and provides definitive evidence for successful transmetalation [6] [3].
The 4-methyl carbon appears at 20-25 parts per million, typical for aromatic methyl substituents [13] [14]. Tetrahydrofuran coordination carbons appear at 25 parts per million for the β-carbons and approximately 67 parts per million for the α-carbons [6] [3].
Infrared spectroscopy provides detailed information about the vibrational modes and coordination environment of 4-Methylbenzylmagnesium chloride. The infrared spectrum exhibits characteristic absorption bands that reflect both the organic framework and the organometallic bonding [16] [17] [18].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of aromatic systems [16] [17]. These modes are relatively insensitive to the organometallic substitution and primarily reflect the aromatic ring vibrational characteristics [16] [17].
Aliphatic carbon-hydrogen stretching modes associated with the methyl substituent and benzylic methylene group appear in the 2800-3000 wavenumber region [16] [17]. The benzylic carbon-hydrogen stretches may exhibit slight frequency shifts compared to typical benzyl compounds due to the organometallic bonding effects [16] [17].
Aromatic carbon-carbon stretching vibrations manifest in the 1450-1650 wavenumber region, with multiple bands reflecting the substituted benzene ring vibrational modes [16] [17]. The 4-methyl substitution introduces additional complexity in this region compared to the parent benzylmagnesium chloride [16] [17].
The magnesium-carbon stretching vibration, crucial for confirming organometallic bonding, appears in the low-frequency region at 400-600 wavenumbers [6] [17]. This mode is often weak in intensity but provides direct evidence for the formation of the magnesium-carbon bond [6] [17]. The exact frequency depends on the coordination environment and degree of solvation [6] [17].
Magnesium-chlorine stretching modes appear at 300-450 wavenumbers, reflecting the ionic character of the magnesium-halogen interaction [6] [17]. The frequency of this mode is sensitive to coordination effects and can provide information about the aggregation state of the compound [6] [17].
Tetrahydrofuran coordination introduces characteristic absorption bands in the 850-1150 wavenumber region, corresponding to carbon-oxygen stretching and ring breathing modes [6] [17]. The coordination of tetrahydrofuran to magnesium results in frequency shifts compared to free solvent, providing evidence for solvent coordination [6] [17].
The overall infrared spectroscopic profile of 4-Methylbenzylmagnesium chloride reflects the coordination complex nature of the compound, with bands arising from the organic framework, organometallic bonding, and solvent coordination [6] [17]. The combination of these vibrational modes provides a characteristic fingerprint for compound identification and purity assessment [6] [17].